molecular formula C20H18N4S4 B2447072 N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 887878-72-0

N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2447072
CAS No.: 887878-72-0
M. Wt: 442.63
InChI Key: OFXNYUVMJTYMRX-UHFFFAOYSA-N
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Description

N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound characterized by its unique structure, which includes multiple thiazole rings and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the butyl group and the methylthio group. Common reagents used in these reactions include thionyl chloride, butylamine, and methylthiol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often requires the presence of a catalyst or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-butylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is unique due to its specific structural features, such as the presence of multiple thiazole rings and the butyl group

Properties

IUPAC Name

N-(6-butyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4S4/c1-3-4-5-11-6-7-12-15(10-11)26-18(21-12)24-19-22-13-8-9-14-17(16(13)27-19)28-20(23-14)25-2/h6-10H,3-5H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXNYUVMJTYMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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